molecular formula C17H22N4O2S B5753135 ethyl 4-{[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbamothioyl]amino}benzoate CAS No. 957485-69-7

ethyl 4-{[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbamothioyl]amino}benzoate

Cat. No.: B5753135
CAS No.: 957485-69-7
M. Wt: 346.4 g/mol
InChI Key: VQGBAGKHXYPJAH-UHFFFAOYSA-N
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Description

Ethyl 4-{[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbamothioyl]amino}benzoate is a complex organic compound with a molecular formula of C17H22N4O2S . This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the pyrazole ring and the benzoate group makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbamothioyl]amino}benzoate typically involves multiple steps. One common method involves the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethyl 4-aminobenzoate in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbamothioyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-{[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbamothioyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbamothioyl]amino}benzoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Ethyl 4-{[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbamothioyl]amino}benzoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 4-[(1-ethyl-3,5-dimethylpyrazol-4-yl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-5-21-12(4)15(11(3)20-21)19-17(24)18-14-9-7-13(8-10-14)16(22)23-6-2/h7-10H,5-6H2,1-4H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGBAGKHXYPJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)NC(=S)NC2=CC=C(C=C2)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001132074
Record name Ethyl 4-[[[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]thioxomethyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001132074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957485-69-7
Record name Ethyl 4-[[[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]thioxomethyl]amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957485-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[[[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]thioxomethyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001132074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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